Cas no 22562-09-0 (5-methoxy-8,8-dimethyl-10-[(2E)-2-methylbut-2-enoyl]-4-phenyl-2H,8H-pyrano[3,2-g]chromen-2-one)
22562-09-0 structure
Product Name:5-methoxy-8,8-dimethyl-10-[(2E)-2-methylbut-2-enoyl]-4-phenyl-2H,8H-pyrano[3,2-g]chromen-2-one
CAS-nummer:22562-09-0
MF:C26H24O5
MW:416.465767860413
CID:1999487
PubChem ID:11047986
Update Time:2025-04-21
5-methoxy-8,8-dimethyl-10-[(2E)-2-methylbut-2-enoyl]-4-phenyl-2H,8H-pyrano[3,2-g]chromen-2-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-methoxy-8,8-dimethyl-10-[(2E)-2-methylbut-2-enoyl]-4-phenyl-2H,8H-pyrano[3,2-g]chromen-2-one
- Apetalolide
- Apetatolide
- 5-methoxy-8,8-dimethyl-6-[(E)-2-methylbut-2-enoyl]-4-phenylpyrano[2,3-h]chromen-2-one
- 22562-09-0
- 5-methoxy-8,8-dimethyl-6-((E)-2-methylbut-2-enoyl)-4-phenylpyrano(2,3-h)chromen-2-one
- LMPK12100025
-
- Inchi: 1S/C26H24O5/c1-6-15(2)22(28)21-24-17(12-13-26(3,4)31-24)23(29-5)20-18(14-19(27)30-25(20)21)16-10-8-7-9-11-16/h6-14H,1-5H3
- InChI-sleutel: SOLNITJBOXPFJO-UHFFFAOYSA-N
- LACHT: COC1C2=C(OC(C=C2C2C=CC=CC=2)=O)C(C(C(=CC)C)=O)=C2C=1C=CC(O2)(C)C
Berekende eigenschappen
- Exacte massa: 416.16237386Da
- Monoisotopische massa: 416.16237386Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 4
- Complexiteit: 814
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.723
- Topologisch pooloppervlak: 61.8Ų
5-methoxy-8,8-dimethyl-10-[(2E)-2-methylbut-2-enoyl]-4-phenyl-2H,8H-pyrano[3,2-g]chromen-2-one Gerelateerde literatuur
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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